2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole
Beschreibung
This compound features a hybrid heterocyclic structure combining an imidazo[1,2-a]pyrimidine core substituted with bromine at position 3 and methyl groups at positions 5 and 6. A thioether linker bridges this core to a benzo[d]thiazole moiety. The bromine atom enhances electrophilic reactivity, while the methyl groups influence steric and electronic properties.
Eigenschaften
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S2/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-22-16-20-11-5-3-4-6-13(11)23-16/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWCHIOWCRYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb).
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of the targeted pathogens.
Biochemical Pathways
Related compounds have been shown to have significant activity against mdr-tb and xdr-tb, suggesting that they may affect the biochemical pathways associated with these diseases.
Result of Action
Related compounds have been shown to reduce bacterial load in an acute tb mouse model, suggesting that this compound may have a similar effect.
Biologische Aktivität
The compound 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole is a complex organic molecule that integrates several bioactive moieties. Its structure combines an imidazo[1,2-a]pyrimidine core with a benzothiazole unit, which has been associated with a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into two main components:
- Imidazo[1,2-a]pyrimidine : Known for its diverse biological activities, particularly in medicinal chemistry.
- Benzothiazole : A heterocyclic compound recognized for its anti-inflammatory, antibacterial, and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C15H20BrN4S
- Molecular Weight : 368.32 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds modified from the benzothiazole structure have demonstrated significant inhibition of cancer cell proliferation across various lines:
| Compound | Cell Lines Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431, A549, H1299 | 1 - 4 | Induction of apoptosis and cell cycle arrest |
| 4i | HOP-92 | Not specified | Targeting tumor receptors |
The active compound B7 , derived from benzothiazole, was shown to significantly inhibit IL-6 and TNF-α activity while also promoting apoptosis in cancer cells .
Anti-inflammatory Activity
Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that these compounds can reduce the levels of pro-inflammatory cytokines, thereby mitigating inflammation-related diseases. For example:
- Mechanism : Inhibition of NF-kB signaling pathways.
- Effectiveness : Reduction in cytokine levels such as IL-6 and TNF-α.
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects. The presence of the thioether group enhances the compound's ability to interact with microbial membranes.
Neuroprotective Effects
Research has indicated that benzothiazole derivatives exhibit neuroprotective properties. For instance, certain derivatives have been tested for their ability to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.
Study on Benzothiazole Derivatives
A comprehensive study evaluated various benzothiazole derivatives for their biological activities. The findings revealed that modifications to the benzothiazole nucleus could enhance anticancer activity significantly:
- Lead Compound : PMX610 exhibited potent anti-tumor properties against non-small cell lung cancer.
- Results : Significant cytotoxicity was observed in multiple cancer cell lines, reinforcing the therapeutic potential of benzothiazole derivatives .
Synthesis and Evaluation of Related Compounds
The synthesis of related compounds has provided insights into structure-activity relationships (SAR). For example:
- Modifications at specific positions on the benzothiazole ring led to enhanced biological activity.
- Compounds synthesized via thioether linkages demonstrated improved pharmacokinetic profiles.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocyclic Modifications
Imidazo[1,2-a]pyrimidine vs. Imidazo[2,1-b][1,3,4]thiadiazole
- Example Compound : 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole ().
- Comparison :
- The imidazo[1,2-a]pyrimidine core in the target compound provides a larger π-conjugated system compared to the fused thiadiazole in .
- Bromine at position 2 in ’s compound is more reactive toward nucleophilic substitution than the bromine at position 3 in the target compound, as the latter’s steric hindrance from methyl groups may slow reactivity .
Benzo[d]thiazole vs. Benzo[d]oxazole/Benzo[d]imidazole
- Example Compounds :
- Comparison :
- Electronic Effects : Benzo[d]thiazole (target) has a sulfur atom, which is less electronegative than the oxygen in oxazole (), leading to differences in electron-withdrawing capacity and resonance stabilization.
- Bioactivity : Benzo[d]imidazole derivatives () often exhibit stronger hydrogen-bonding interactions due to the NH group, which is absent in the thiazole/oxazole analogs. The nitro group in both and enhances electrophilicity but may reduce metabolic stability .
Substituent Effects
Bromine Position and Reactivity
- The 3-bromo substituent in the target compound vs. 6-bromo in ’s derivative (1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine):
- Bromine at position 3 (target) is adjacent to the methyl-substituted pyrimidine ring, which may direct substitution reactions differently compared to bromine in other positions.
- The trifluoromethyl and nitro groups in ’s compound increase lipophilicity and electron deficiency, contrasting with the simpler benzo[d]thiazole in the target .
Methyl Groups
- The 5,7-dimethyl substitution on the imidazo[1,2-a]pyrimidine core (target) reduces solubility in polar solvents compared to non-methylated analogs (e.g., and ). However, methyl groups improve thermal stability and may enhance binding selectivity in biological targets .
Data Table: Structural and Functional Comparison
Research Implications
- The target compound’s benzo[d]thiazole moiety may offer advantages in photophysical applications over oxazole/imidazole analogs due to sulfur’s polarizability.
- Further studies are needed to compare biological activity (e.g., kinase inhibition) across these analogs, leveraging the variability in heterocyclic cores and substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
